Etamiphylline can be synthesized through a reaction between theophylline and diethylaminoethyl chloride. This process typically occurs in an organic solvent such as dimethylformamide under reflux conditions. The resulting product is purified via recrystallization to obtain etamiphylline in its desired form .
Etamiphylline can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
These reactions yield different products depending on the specific conditions and reagents used, with oxidation potentially leading to hydroxylated derivatives.
The primary mechanism of action for etamiphylline involves the inhibition of phosphodiesterase enzymes, which leads to an increase in cyclic adenosine monophosphate (cAMP) levels within bronchial smooth muscle cells. This increase promotes relaxation of the airway muscles, resulting in bronchodilation.
Etamiphylline exhibits several notable physical and chemical properties:
These properties are crucial for its formulation in pharmaceutical applications .
Etamiphylline is primarily utilized in medical settings for its bronchodilator effects. It is particularly beneficial for patients suffering from respiratory diseases such as asthma and chronic obstructive pulmonary disease. Additionally, it has been investigated for its potential use in other therapeutic areas due to its pharmacological profile.
The industrial synthesis of etamiphylline (7-[2-(diethylamino)ethyl]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione), a theophylline derivative, primarily relies on modifications of the classic Traube's xanthine synthesis. This multi-step process begins with the condensation of N,N-dimethylurea with ethyl cyanoacetate in acetic anhydride to form 6-amino-1,3-dimethyluracil. Subsequent nitrosation using sodium nitrite under acidic conditions yields the 6-nitroso intermediate, which undergoes reduction (typically with sodium dithionite) to generate 5,6-diamino-1,3-dimethyluracil. The critical cyclization step involves reacting this diamine with a carbonyl source such as triethyl orthoformate or formic acid/formate salts under reflux conditions to construct the xanthine core, resulting in theophylline (1,3-dimethylxanthine) [2] [10].
The final alkylation step introduces the 7-[2-(diethylamino)ethyl] side chain. This is achieved by reacting theophylline with 2-chloro-N,N-diethylethylamine hydrochloride in the presence of a strong base (e.g., sodium hydroxide or potassium carbonate) in a polar aprotic solvent like dimethylformamide (DMF) or acetonitrile. Temperature control (60–80°C) is crucial to minimize N-3 alkylation byproducts. Industrial optimization focuses on:
Table 1: Key Parameters in Etamiphylline Synthesis
Synthetic Stage | Reagents/Conditions | Yield (%) | Critical Control Parameters |
---|---|---|---|
Uracil Formation | N,N-Dimethylurea, ethyl cyanoacetate, acetic anhydride, 80°C | 85–90 | Temperature, anhydrous conditions |
Nitrosation | NaNO₂, glacial acetic acid, 0–5°C | 92–95 | pH control, temperature |
Reduction | Na₂S₂O₄, H₂O, 25°C | 88–90 | Exclusion of oxygen |
Cyclization to Theophylline | Triethyl orthoformate, reflux, 120°C | 75–80 | Reaction time (4–6 h) |
Alkylation to Etamiphylline | 2-Chloro-N,N-diethylethylamine·HCl, K₂CO₃, DMF, 70°C | 65–70 | Alkylating agent purity, base concentration |
Modern advances include continuous flow chemistry approaches for the Traube reaction, improving heat transfer and reducing cyclization time from hours to minutes, and microwave-assisted synthesis for the alkylation step, enhancing regioselectivity at N-7 [10].
Characterization of etamiphylline and its metabolites necessitates orthogonal chromatographic techniques due to their divergent physicochemical properties. Reversed-phase HPLC coupled to mass spectrometry (LC-MS) is optimal for polar, thermolabile metabolites like N-oxides, while gas chromatography (GC-MS) effectively profiles volatile and stable metabolites.
Sample preparation for biological matrices (urine, plasma) employs mixed-mode solid-phase extraction (SPE). For etamiphylline, cationic exchange sorbents (e.g., benzenesulfonic acid groups) at pH 9–10 selectively retain the tertiary amine-containing drug and metabolites. Elution with methanol:ammonia (98:2, v/v) achieves recoveries >90% [4] [6]. Liquid-liquid extraction with methyl tert-butyl ether (MTBE)/methanol/water (10:3:2.5) partitions lipids, proteins, and polar metabolites, enabling multi-omic analysis from a single aliquot [8].
Table 2: Chromatographic Methods for Etamiphylline Metabolite Profiling
Technique | Conditions | Applications in Etamiphylline Studies |
---|---|---|
LC-APCI-MS | Column: C18 (150 × 2.1 mm, 3 µm); Mobile phase: 10mM ammonium formate (A) - ACN (B); Gradient: 5–95% B in 15 min; Flow: 0.3 mL/min; APCI+ mode | Quantification of etamiphylline, N-desethyletamiphylline, and N-oxide; Detects thermolabile compounds |
LC-ESI-MS/MS | Column: HILIC (100 × 2.0 mm, 2.6 µm); Mobile phase: 10mM ammonium acetate (A) - ACN (B); Gradient: 95–50% B in 10 min; ESI+ mode | Identification of polar hydroxylated metabolites; Structural confirmation via MS² |
GC-EI-MS | Column: DB-5MS (30 m × 0.25 mm, 0.25 µm); Temperature: 70°C (1 min) → 300°C @ 15°C/min; Derivatization: MSTFA | Detection of desethyl and demethyl metabolites after trimethylsilylation; Library matching |
In greyhound urine, online SPE-LC-APCI-MS enabled semi-quantification of etamiphylline and N-desethyletamiphylline over 72 hours post-administration. The Prospekt™ system used C₂ cartridges for trapping, with direct elution onto analytical columns, enhancing sensitivity for trace metabolites [4] [6]. Integrated LC-MS/GC-MS workflows are indispensable for untargeted metabolomics, covering 85–90% of known metabolite space in biofluids [9].
Etamiphylline undergoes metabolic N-oxidation at the tertiary diethylamino group, yielding etamiphylline-N-oxide. This metabolite exhibits distinctive fragmentation under atmospheric pressure chemical ionization (APCI+) and electrospray ionization (ESI+). In full-scan LC-APCI+ mode, the protonated molecule [M+H]⁺ at m/z 336 undergoes thermal deoxygenation in the ion source (150–450°C), generating a prominent [M+H–16]⁺ ion at m/z 320. This loss of atomic oxygen (O) is diagnostic for aliphatic amine N-oxides and contrasts with hydroxylated metabolites, which typically lose H₂O (18 Da) [4] [10].
MS/MS fragmentation of the [M+H]⁺ ion (m/z 336) reveals key pathways:
Table 3: Characteristic Fragments of Etamiphylline-N-Oxide in APCI+/MSⁿ
Ion (m/z) | Proposed Assignment | Fragmentation Pathway | Relative Abundance (%) |
---|---|---|---|
336 | [M+H]⁺ | Molecular ion | 100 |
320 | [M+H–O]⁺ | Thermal deoxygenation in APCI source | 85 |
290 | [M+H–46]⁺• (C₄H₁₀N⁺O•) | Loss of diethylnitroxide radical | 20 |
247 | [M+H–89]⁺ (C₇H₇N₄O₂⁺) | Cleavage of C7–N bond; formation of [Theophylline-H]⁺ | 65 |
181 | [Theophylline]⁺• | Radical cation after side chain loss | 100 (base peak) |
138 | [C₅H₆N₄O]⁺• | Theophylline ring cleavage (HN=C–N–C=O loss) | 45 |
Confirmation of the N-oxide structure requires comparative LC-MS analysis under APCI+ and ESI+: ESI+ at lower temperatures (<150°C) minimizes in-source fragmentation, preserving the [M+H]⁺ ion at m/z 336. APCI+ promotes thermal decomposition, enhancing [M+H–16]⁺. This differential behavior distinguishes N-oxides from hydroxylated isomers, which lack thermal lability [4] [10].
The 2-(diethylamino)ethyl side chain of etamiphylline introduces stereochemical complexity due to its prochiral tertiary nitrogen. N-Oxidation and N-deethylation generate metabolites with potential chiral centers:
In vivo, the stereoselectivity of cytochrome P450 (CYP450) enzymes governs metabolite chirality. CYP3A4, the predominant isoform metabolizing alkylxanthines, exhibits active sites with defined topology that may favor one enantiomeric pathway. However, chiral resolution of etamiphylline-N-oxide in greyhound urine remains unreported, suggesting either:
Phase I metabolism kinetics further influence stereochemical outcomes:
Experimental evidence from camel and horse studies indicates species-dependent stereoselectivity. After intramuscular administration to camels, only rac-N-desethyletamiphylline was detected. In contrast, greyhounds produced etamiphylline-N-oxide without enantiomeric resolution reported, implying potential limitations in analytical chiral separations rather than metabolic achirality [4] [6]. Advanced chiral stationary phases (e.g., vancomycin-based) or derivatization with enantiopure reagents could resolve these stereochemical questions, crucial for understanding metabolite pharmacology.
CAS No.: 572-32-7
CAS No.: 712349-95-6
CAS No.: 105373-75-9
CAS No.: 548-74-3
CAS No.: 41758-43-4
CAS No.: 571-72-2